4-(4-Methylcyclohexyl)aniline
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Overview
Description
4-(4-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is characterized by a cyclohexyl ring substituted with a methyl group at the 4-position and an aniline group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylcyclohexyl)aniline typically involves the nitration of a suitable precursor followed by reduction. One common method is the nitration of 4-methylcyclohexylbenzene to form the corresponding nitro compound, which is then reduced to the aniline derivative using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the nitro compound. This process involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-Methylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, rubber chemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, participating in electrophilic aromatic substitution and nucleophilic addition reactions. Its effects are mediated through the formation of intermediates that interact with biological pathways, potentially influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single benzene ring.
Cyclohexylamine: A cyclohexane derivative with an amino group.
4-Methylcyclohexylamine: Similar structure but lacks the aromatic ring.
Uniqueness: 4-(4-Methylcyclohexyl)aniline is unique due to the presence of both an aromatic ring and a cyclohexyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11H,2-5,14H2,1H3 |
InChI Key |
ACRINFORRKOCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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